2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,6-dimethylpiperidin-1-yl)ethanone
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Overview
Description
2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,6-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a benzodioxepin ring, a triazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,6-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxepin ring, the triazole ring, and the piperidine ring, followed by their assembly into the final compound. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to ensure cost-effectiveness and safety. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,6-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,6-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,6-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives: These compounds share structural similarities and are studied for their PI3Kδ inhibitory activity.
Quinazolinone derivatives: These compounds are also PI3Kδ inhibitors and have been compared with 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives.
Uniqueness
2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,6-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H28N4O3S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C21H28N4O3S/c1-14-6-4-7-15(2)25(14)19(26)13-29-21-23-22-20(24(21)3)16-8-9-17-18(12-16)28-11-5-10-27-17/h8-9,12,14-15H,4-7,10-11,13H2,1-3H3 |
InChI Key |
OGFLLCIQLBQDDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=O)CSC2=NN=C(N2C)C3=CC4=C(C=C3)OCCCO4)C |
Origin of Product |
United States |
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